molecular formula C21H27N5O5 B2835860 ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate CAS No. 1207005-32-0

ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate

Cat. No.: B2835860
CAS No.: 1207005-32-0
M. Wt: 429.477
InChI Key: GERBNECIZRQEIO-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate is a complex organic compound that features a pyrazole ring, a benzamide group, and a piperidine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Methoxylation and Methylation: The pyrazole ring is then methoxylated and methylated using appropriate reagents such as methanol and methyl iodide.

    Formation of the Benzamide Group: The benzamide group is introduced by reacting the pyrazole derivative with 4-aminobenzoic acid under dehydrating conditions.

    Coupling with Piperidine: The final step involves coupling the benzamide derivative with ethyl piperidine-1-carboxylate using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide and ester functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alcohols and amines.

    Substitution: Products depend on the nucleophile used but can include various substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.

    Materials Science: It may be used in the synthesis of novel polymers and materials with unique properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Pydiflumetofen: A similar compound with a pyrazole ring and carboxamide group.

    Indole Derivatives: Compounds with similar aromatic ring structures and biological activities.

Uniqueness

Ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Ethyl 4-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzamido)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring, a benzamide moiety, and a piperidine ring, suggest diverse biological activities. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H27N5O5
  • Molecular Weight : 429.477 g/mol
  • Structural Features : The compound contains functional groups that may enhance its interaction with biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation. A study indicated that certain pyrazole derivatives exhibited significant inhibitory activity against various cancer cell lines at concentrations around 10 μM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties as well. Similar compounds have shown effectiveness against bacterial strains, indicating that this compound could be explored for its antibacterial effects.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies involving this compound typically focus on:

  • Enzyme Inhibition : The presence of the pyrazole moiety may enhance its ability to inhibit specific enzymes involved in disease pathways.
  • Receptor Binding : The structural complexity allows for diverse interactions with biological receptors, potentially leading to varied pharmacological effects.

Synthesis and Optimization

The synthesis of this compound can be optimized to improve yield and purity. Techniques such as:

  • Solvent Selection : Choosing appropriate solvents can significantly affect the reaction efficiency.
  • Temperature Control : Maintaining optimal temperatures during synthesis can enhance product formation.

Case Studies and Research Findings

StudyFindings
Derivatives showed inhibitory activity against cancer cell lines at 10 μM concentrations.
Indicated potential antibacterial properties similar to other pyrazole derivatives.
Explored structure–activity relationships (SAR) revealing that modifications in the piperidine ring can influence biological potency.

Properties

IUPAC Name

ethyl 4-[[4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5/c1-4-31-21(29)26-11-9-16(10-12-26)22-18(27)14-5-7-15(8-6-14)23-19(28)17-13-25(2)24-20(17)30-3/h5-8,13,16H,4,9-12H2,1-3H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERBNECIZRQEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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